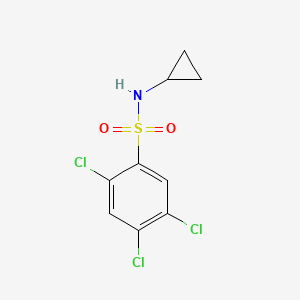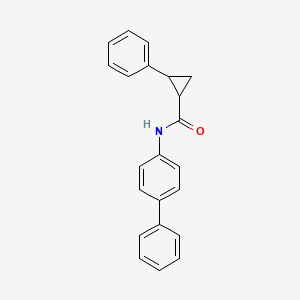
2,4,5-trichloro-N-cyclopropylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-trichloro-N-cyclopropylbenzenesulfonamide (TCNB) is a chemical compound that has gained significant attention in scientific research due to its unique properties. TCNB is a sulfonamide derivative that has been extensively studied for its potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
2,4,5-trichloro-N-cyclopropylbenzenesulfonamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antibacterial, antifungal, and antiviral activities. 2,4,5-trichloro-N-cyclopropylbenzenesulfonamide has also been shown to inhibit the growth of cancer cells and has potential applications in cancer therapy. Additionally, 2,4,5-trichloro-N-cyclopropylbenzenesulfonamide has been studied for its potential use as a diagnostic tool for various diseases.
Mécanisme D'action
The mechanism of action of 2,4,5-trichloro-N-cyclopropylbenzenesulfonamide is not fully understood. However, it is believed that 2,4,5-trichloro-N-cyclopropylbenzenesulfonamide inhibits the activity of enzymes such as carbonic anhydrase and farnesyltransferase. These enzymes play crucial roles in various cellular processes, and their inhibition by 2,4,5-trichloro-N-cyclopropylbenzenesulfonamide leads to the disruption of these processes, ultimately leading to cell death.
Biochemical and Physiological Effects:
2,4,5-trichloro-N-cyclopropylbenzenesulfonamide has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. 2,4,5-trichloro-N-cyclopropylbenzenesulfonamide has also been shown to affect the activity of various enzymes involved in cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
2,4,5-trichloro-N-cyclopropylbenzenesulfonamide has several advantages as a research tool. It is a potent inhibitor of various enzymes and exhibits potent antimicrobial and antiviral activities. However, 2,4,5-trichloro-N-cyclopropylbenzenesulfonamide has several limitations as well. It is relatively insoluble in water, which limits its use in aqueous systems. Additionally, 2,4,5-trichloro-N-cyclopropylbenzenesulfonamide has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain applications.
Orientations Futures
2,4,5-trichloro-N-cyclopropylbenzenesulfonamide has several potential future directions in scientific research. It has potential applications in cancer therapy, as a diagnostic tool for various diseases, and as a potent antimicrobial agent. Further research is needed to fully understand the mechanism of action of 2,4,5-trichloro-N-cyclopropylbenzenesulfonamide and to explore its potential applications in various fields. Additionally, the development of new analogs of 2,4,5-trichloro-N-cyclopropylbenzenesulfonamide with improved properties is an area of active research.
Méthodes De Synthèse
2,4,5-trichloro-N-cyclopropylbenzenesulfonamide is synthesized by reacting 2,4,5-trichloroaniline with cyclopropylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction yields 2,4,5-trichloro-N-cyclopropylbenzenesulfonamide as a white crystalline solid with a melting point of 230-232°C. The purity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Propriétés
IUPAC Name |
2,4,5-trichloro-N-cyclopropylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO2S/c10-6-3-8(12)9(4-7(6)11)16(14,15)13-5-1-2-5/h3-5,13H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSCCTCVEPVAAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trichloro-N-cyclopropylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5404416.png)
![1-{[(1R*,3S*,4S*)-3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]hept-1-yl]carbonyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5404422.png)
![2-(1H-benzimidazol-1-ylmethyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5404430.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B5404437.png)
![N-[(3-ethylisoxazol-5-yl)methyl]-N,2-dimethyl-1,3-benzothiazole-5-carboxamide](/img/structure/B5404445.png)
![4-methyl-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}-1H-imidazole-5-carboxamide](/img/structure/B5404446.png)

![N-allyl-7-{5-[(methylthio)methyl]-2-furoyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5404467.png)
![8-[(3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5404473.png)
![(2-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}phenoxy)acetic acid](/img/structure/B5404486.png)

![2-chloro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5404504.png)
![5-{3-[(1R*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]pyridin-2-yl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5404510.png)
![4-{1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5404513.png)